3-Désoxy-3-ène-25-ol de vitamine D3

Vue d'ensemble

Description

It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources. This compound is essential for maintaining bone health and has various other physiological functions.

Applications De Recherche Scientifique

3-Dehydroxy-3-ene-25-ol Vitamin D3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D3 and its metabolites.

Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on gene expression and cellular differentiation.

Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypoparathyroidism.

Industry: Used in the fortification of foods and dietary supplements to prevent Vitamin D deficiency.

Mécanisme D'action

Target of Action

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .

Mode of Action

The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

The biochemical pathways affected by 3-Dehydroxy-3-ene-25-ol Vitamin D3 are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Pharmacokinetics

The pharmacokinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .

Result of Action

The molecular and cellular effects of 3-Dehydroxy-3-ene-25-ol Vitamin D3’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .

Action Environment

The action, efficacy, and stability of 3-Dehydroxy-3-ene-25-ol Vitamin D3 are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .

Analyse Biochimique

Biochemical Properties

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) to give first the main circulating form 25-hydroxyvitamin D3 and then a hormonally active form 1α,25-dihydroxyvitamin D3 . The interactions of 3-Dehydroxy-3-ene-25-ol Vitamin D3 with these enzymes are crucial for its activation and function.

Cellular Effects

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to regulate several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its binding to the vitamin D receptor (VDR), which then influences the expression of various genes. This can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, has a half-life of approximately 15 hours in the human body .

Dosage Effects in Animal Models

The effects of different dosages of 3-Dehydroxy-3-ene-25-ol Vitamin D3 in animal models have not been extensively studied. It is known that Vitamin D3 plays a crucial role in bone health, and deficiency can lead to conditions such as rickets in young animals and osteomalacia in adults .

Metabolic Pathways

3-Dehydroxy-3-ene-25-ol Vitamin D3 is involved in the Vitamin D metabolic pathway. It is hydroxylated by the enzymes CYP2R1 and CYP27B1 to form 25-hydroxyvitamin D3 and then 1α,25-dihydroxyvitamin D3 .

Transport and Distribution

3-Dehydroxy-3-ene-25-ol Vitamin D3 is transported in the blood bound to the vitamin D-binding protein. It is distributed to various tissues in the body where it can be stored in fat cells due to its fat-soluble nature .

Subcellular Localization

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to bind to the vitamin D receptor (VDR), which is a nuclear receptor. This suggests that it is localized in the nucleus of cells where it can influence gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3 typically involves the conversion of 7-dehydrocholesterol to cholecalciferol (Vitamin D3) through ultraviolet irradiation. This is followed by hydroxylation reactions in the liver and kidneys to produce the active form, 1α,25-dihydroxyvitamin D3 .

Industrial Production Methods

Industrial production of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves large-scale synthesis using photochemical and biochemical processes. The initial step is the extraction of 7-dehydrocholesterol from lanolin or other sources, followed by ultraviolet irradiation to produce cholecalciferol. Subsequent hydroxylation steps are carried out using microbial or enzymatic methods to yield the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: This reaction involves the addition of hydrogen to reduce double bonds or carbonyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Vitamin D3, which have different biological activities and applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1α,25-dihydroxyvitamin D2: A plant-derived form of Vitamin D that is less potent than 3-Dehydroxy-3-ene-25-ol Vitamin D3.

25-hydroxyvitamin D3: A precursor to the active form that is commonly measured to assess Vitamin D status.

7-dehydrocholesterol: A precursor that is converted to cholecalciferol upon exposure to ultraviolet light.

Uniqueness

3-Dehydroxy-3-ene-25-ol Vitamin D3 is unique due to its high potency and specific role in regulating calcium and phosphate metabolism. It is more effective than its plant-derived counterpart, 1α,25-dihydroxyvitamin D2, in maintaining adequate levels of these minerals in the body .

Activité Biologique

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α,25-dihydroxyvitamin D3 or calcitriol, is a biologically active form of vitamin D that plays a crucial role in calcium and phosphorus metabolism. This compound is integral to various physiological processes, including bone health, immune function, and cellular differentiation. This article explores the biological activity of 3-Dehydroxy-3-ene-25-ol Vitamin D3, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

The primary target of 3-Dehydroxy-3-ene-25-ol Vitamin D3 is the vitamin D receptor (VDR). Upon binding to VDR, it forms a heterodimer with the retinoid X receptor (RXR), which then interacts with vitamin D response elements (VDREs) in the DNA to regulate gene expression related to calcium and phosphate homeostasis .

Mode of Action

The compound influences several biological activities:

- Calcium Absorption : It enhances intestinal absorption of calcium and phosphate.

- Bone Mineralization : It promotes osteoblast activity and mineralization in bones.

- Immune Modulation : It has effects on immune cell function and inflammation .

Biochemical Pathways

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes metabolic activation through hydroxylation by cytochrome P450 enzymes:

- CYP2R1 converts vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D).

- CYP27B1 further hydroxylates 25(OH)D to form the active metabolite 1α,25-dihydroxyvitamin D3 .

Absorption and Distribution

This compound is lipophilic and poorly soluble in water, which affects its bioavailability. It is primarily transported in the bloodstream bound to vitamin D-binding protein (VDBP) and albumin .

Half-Life

The half-life of 1α,25-dihydroxyvitamin D3 is approximately 15 hours in humans, influencing dosing regimens for supplementation .

Cellular Effects

Studies have shown that 3-Dehydroxy-3-ene-25-ol Vitamin D3 regulates genes involved in neuroplasticity and neuroinflammation. Its role extends beyond calcium metabolism to include potential neuroprotective effects .

Dosage Effects in Animal Models

Research indicates that varying dosages of vitamin D metabolites can lead to different biological responses. For instance, studies on animal models have shown that adequate levels are essential for preventing conditions like rickets and osteomalacia .

Case Studies

Several studies have highlighted the impact of vitamin D metabolites on health outcomes:

- Vitamin D Deficiency : A case study indicated that deficiency in 1α,25-dihydroxyvitamin D3 correlates with increased risk for autoimmune diseases due to impaired immune function .

- Bone Health : Clinical trials have demonstrated that supplementation with active forms of vitamin D can significantly improve bone density in postmenopausal women .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| 3-Dehydroxy-3-ene-25-ol Vitamin D3 | Regulates calcium/phosphate metabolism | Binds VDR; influences gene expression | Bone health, immune function |

| 25-Hydroxyvitamin D3 | Precursor; less active | Converted to active forms via hydroxylation | Used for assessing vitamin D status |

| 1α,25-Dihydroxyvitamin D3 | Most active form; potent regulator | Directly regulates calcium absorption | Critical for bone health |

Propriétés

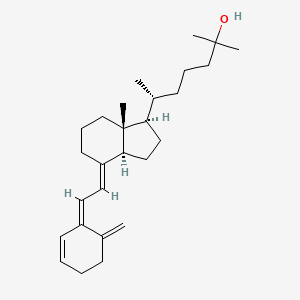

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBQPHBBQMXNSX-JRQXVFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747461 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106361-90-4 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.